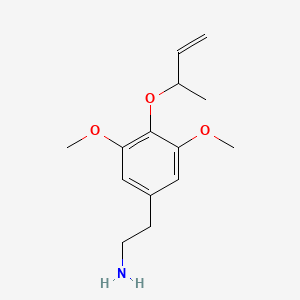![molecular formula C16H17N5O2 B2354109 2-(4-isopropyl-7-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetamide CAS No. 955839-32-4](/img/structure/B2354109.png)
2-(4-isopropyl-7-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “2-(4-isopropyl-7-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetamide” is a derivative of 1H-pyrazolo[3,4-d]pyrimidine . These derivatives have been synthesized to act as epidermal growth factor receptor inhibitors (EGFRIs) and have shown potent anti-proliferative activities against A549 and HCT-116 cancer cells .
Synthesis Analysis
The synthesis of these derivatives involves heating with hydrazine hydrate . The IR spectrum of the resulting compound demonstrated stretching bands at 3444, 3352, and 3190 cm-1 corresponding to NH2 and NH, respectively .Molecular Structure Analysis
The molecular structure of these derivatives is characterized by the presence of a 1H-pyrazolo[3,4-d]pyrimidine core . Molecular docking studies were carried out against EGFR WT and EGFR T790M .Wissenschaftliche Forschungsanwendungen
Chemical Interactions and Inhibitory Properties
The compound is notably involved in interactions with various Cytochrome P450 (CYP) isoforms, crucial for drug metabolism. The selectivity and potency of chemical inhibitors like this compound are vital for deciphering the specific roles of CYP isoforms and predicting drug-drug interactions. For instance, ketoconazole is widely used in phenotyping studies involving CYP3A4, though alternatives like azamulin are noted for being more selective CYP3A inhibitors. This highlights the importance of understanding the specificity of inhibitors like 2-(4-isopropyl-7-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetamide in metabolic pathways (Khojasteh et al., 2011).
Role in Synthesis of Pyrazole Heterocycles
The compound is part of the pyrazole family, which is significant in medicinal chemistry due to its presence in various biologically active compounds. The synthesis process of pyrazole derivatives involves steps like condensation and cyclization, leading to compounds with wide-ranging biological activities. The importance of pyrazole derivatives is underscored by the success of pyrazole COX-2 inhibitors, showcasing the medicinal relevance of these heterocycles (Dar & Shamsuzzaman, 2015).
Therapeutic Significance in Medicinal Chemistry
The pyrazolopyrimidine structure, to which this compound is related, has shown significant therapeutic potential. It structurally resembles purines, prompting biological investigations into its medicinal significance. These compounds have been associated with various disease conditions and have been examined through diverse biochemical and biophysical properties tests, emphasizing their medicinal importance in areas like the central nervous system, cardiovascular system, cancer, and inflammation (Chauhan & Kumar, 2013).
Catalysis and Synthesis of Heterocyclic Compounds
Compounds in the pyrazolo[1,5-a]pyrimidine scaffold are privileged hetrocycles in drug discovery. Their use in developing drug-like candidates has displayed a broad range of medicinal properties. The synthetic strategies employed for these derivatives and their significant biological properties, along with structure-activity relationship (SAR) studies, highlight the extensive medicinal and synthetic applications of these compounds (Cherukupalli et al., 2017).
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
2-(7-oxo-1-phenyl-4-propan-2-ylpyrazolo[3,4-d]pyridazin-6-yl)acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N5O2/c1-10(2)14-12-8-18-21(11-6-4-3-5-7-11)15(12)16(23)20(19-14)9-13(17)22/h3-8,10H,9H2,1-2H3,(H2,17,22) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVCURJNJKPVOME-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NN(C(=O)C2=C1C=NN2C3=CC=CC=C3)CC(=O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N5O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.34 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-isopropyl-7-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[4-(diethylamino)-2-methylphenyl]-1,9-dimethyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2354026.png)

![2-(4-formyl-2-methoxyphenoxy)-N-[2-(propan-2-yl)phenyl]acetamide](/img/structure/B2354029.png)
![2-ethoxy-N-((6-(pyrrolidin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)nicotinamide](/img/structure/B2354032.png)
![6-[(2-chlorophenyl)sulfanyl]nicotinaldehyde O-(2,4-dichlorobenzyl)oxime](/img/structure/B2354033.png)

![N-{3-[1-(5-chloro-2-methoxyphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}-2-methylbenzamide](/img/structure/B2354038.png)


![N-[2-[4-(2-Fluorophenyl)-5-methyl-1,3-thiazol-2-yl]propan-2-yl]prop-2-enamide](/img/structure/B2354041.png)


![2-[[1-(Naphthalene-1-carbonyl)piperidin-4-yl]methyl]-6-pyrazol-1-ylpyridazin-3-one](/img/structure/B2354044.png)
![2-(4-Formylphenoxy)-N-[(4-piperidin-1-yloxan-4-yl)methyl]acetamide](/img/structure/B2354048.png)